molecular formula C16H24O8S B11825424 Tos-PEG3-O-C1-CH3COO

Tos-PEG3-O-C1-CH3COO

Cat. No.: B11825424
M. Wt: 376.4 g/mol
InChI Key: RVOIKCJUZNECBA-UHFFFAOYSA-N
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Description

Tos-PEG3-O-C1-CH3COO, also known as methyl 2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetate, is a polyethylene glycol (PEG)-based compound. It is commonly used as a PROTAC (Proteolysis Targeting Chimera) linker, which plays a crucial role in the synthesis of PROTACs. These compounds are significant in medical research, drug delivery, nanotechnology, and new materials research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tos-PEG3-O-C1-CH3COO involves the reaction of polyethylene glycol with tosyl chloride in the presence of a base, followed by esterification with acetic acid. The reaction conditions typically include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Base: Triethylamine or pyridine

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Tos-PEG3-O-C1-CH3COO primarily undergoes substitution reactions due to the presence of the tosyl group, which is a good leaving group. The compound can also participate in esterification and hydrolysis reactions.

Common Reagents and Conditions

    Substitution: Sodium azide or potassium carbonate in anhydrous conditions

    Esterification: Acetic anhydride or acetyl chloride in the presence of a base

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid

Major Products

Scientific Research Applications

Tos-PEG3-O-C1-CH3COO is widely used in various scientific research fields:

Mechanism of Action

The mechanism of action of Tos-PEG3-O-C1-CH3COO involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

    Tos-PEG2-O-C1-CH3COO: A shorter PEG chain variant

    Tos-PEG4-O-C1-CH3COO: A longer PEG chain variant

    Tos-PEG3-O-C2-CH3COO: A variant with a different ester group

Uniqueness

Tos-PEG3-O-C1-CH3COO is unique due to its specific PEG chain length, which provides an optimal balance between solubility and stability. This makes it particularly effective in the synthesis of PROTACs and other applications where precise molecular interactions are crucial .

Properties

Molecular Formula

C16H24O8S

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C16H24O8S/c1-14-3-5-15(6-4-14)25(18,19)24-12-11-22-8-7-21-9-10-23-13-16(17)20-2/h3-6H,7-13H2,1-2H3

InChI Key

RVOIKCJUZNECBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)OC

Origin of Product

United States

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